molecular formula C12H14O3 B11954936 1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione CAS No. 104516-35-0

1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione

Cat. No.: B11954936
CAS No.: 104516-35-0
M. Wt: 206.24 g/mol
InChI Key: ZRNWZWSIKPXODY-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione is an organic compound with the molecular formula C11H14O3 It is a β-diketone, characterized by the presence of two ketone groups separated by a single carbon atom

Preparation Methods

The synthesis of 1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione typically involves the reaction of 2-hydroxy-5-methylacetophenone with acetylacetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process can be summarized as follows:

    Reactants: 2-hydroxy-5-methylacetophenone and acetylacetone.

    Catalyst: Sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium at a temperature of around 60-80°C.

    Procedure: The reactants are mixed in the presence of the base catalyst and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the compound can lead to the formation of alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.

    Condensation: The compound can participate in aldol condensation reactions to form larger β-diketone structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex β-diketone structures.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has shown that derivatives of this compound may have anticancer properties.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific β-diketone structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

104516-35-0

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-hydroxy-5-methylphenyl)pentane-1,3-dione

InChI

InChI=1S/C12H14O3/c1-3-9(13)7-12(15)10-6-8(2)4-5-11(10)14/h4-6,14H,3,7H2,1-2H3

InChI Key

ZRNWZWSIKPXODY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=C(C=CC(=C1)C)O

Origin of Product

United States

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